

Improving the solubility of Disperse Orange 30 in aqueous solutions

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Compound of Interest

Compound Name: Disperse Orange 30

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Technical Support Center: Disperse Orange 30

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of **Disperse Orange 30** (DO30). Given its hydrophobic nature, achieving a stable and effective concentration in aqueous media is a common challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Disperse Orange 30** and why is its solubility in water low?

Disperse Orange 30 (CI 11119) is a non-ionic, synthetic monoazo dye characterized by a molecular structure lacking strong hydrophilic groups.^{[1][2]} Its structure is largely hydrophobic, meaning it does not readily form favorable interactions with polar water molecules, leading to very poor aqueous solubility. It is primarily designed to dye hydrophobic fibers like polyester from a fine aqueous dispersion at elevated temperatures.^{[1][3]}

Q2: What is the typical solubility of **Disperse Orange 30** in aqueous solutions?

Direct solubility data for **Disperse Orange 30** in water at standard conditions is not readily available in literature, a common characteristic for disperse dyes. Generally, disperse dyes exhibit very low solubility, often in the range of a few milligrams per liter (mg/L) at room

temperature. However, its solubility in supercritical CO₂, another medium for dyeing, has been measured under various temperatures and pressures.[4][5][6] For practical purposes in aqueous solutions, the focus is often on creating a stable, fine dispersion rather than a true solution.

Q3: How do temperature and pH affect the solubility and stability of **Disperse Orange 30**?

- **Temperature:** Increasing the temperature significantly enhances the solubility of disperse dyes.[7][8] For dyeing processes, temperatures are often raised to 130°C to swell polyester fibers and increase the rate of dye dissolution and diffusion.[9] In a laboratory setting, warming the solution can help dissolve more dye, but researchers should be cautious of potential degradation at prolonged high temperatures.[10]
- **pH:** **Disperse Orange 30** is most stable in a weakly acidic medium, typically between pH 4 and 7.[2][11] The optimal pH for dyeing applications is often cited as 4.5 to 5.5, a range where the dye structure remains stable and dye exhaustion is satisfactory.[12] Deviating significantly from this range, especially towards alkaline conditions, can cause hydrolysis of functional groups (like esters or cyano groups) on some disperse dyes, leading to color changes and instability.[12]

Q4: What is the role of surfactants and dispersing agents?

Surfactants and dispersing agents do not typically increase the true solubility of the dye molecule itself. Instead, they facilitate the formation of a stable dispersion of fine dye particles in water, a process often called "solubilization." [9] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic dye particles are then encapsulated within the hydrophobic core of these micelles, allowing them to be stably dispersed in the aqueous medium.[9]

Q5: Can physical methods like ultrasonication improve the dispersion of **Disperse Orange 30**?

Yes. Disperse dyes in their solid form consist of agglomerates of particles. Physical methods are crucial for breaking these down to increase the surface area available for dissolution. Ultrasonication uses high-frequency sound waves to create cavitation, which effectively breaks apart these agglomerates, leading to a finer and more uniform particle size distribution. This results in a more stable dispersion and a faster rate of dissolution.

Q6: What is cyclodextrin complexation and how can it enhance solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.^[13] They can encapsulate poorly water-soluble "guest" molecules, like **Disperse Orange 30**, into their central cavity. This forms a new, water-soluble "inclusion complex."^[13]^[14] The hydrophilic shell of the cyclodextrin masks the hydrophobic dye, significantly increasing its apparent solubility and stability in aqueous solutions. β -cyclodextrin is commonly used for this purpose.^[13]^[14]

Data Presentation

Table 1: Physicochemical Properties of **Disperse Orange 30**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | [6] |
| C.I. Name | Disperse Orange 30 (11119) | [2] |
| CAS Number | 12223-23-3 / 5261-31-4 | [2][15][16] |
| Molecular Formula | C ₁₉ H ₁₇ Cl ₂ N ₅ O ₄ | [2][3] |
| Molecular Weight | 450.27 g/mol | [2][6] |
| Appearance | Orange to brown powder | [2][11] |
| Optimal pH Range | 4.0 - 7.0 (Weakly Acidic) | [2][11] |

Table 2: Summary of Factors Influencing Aqueous Dispersibility

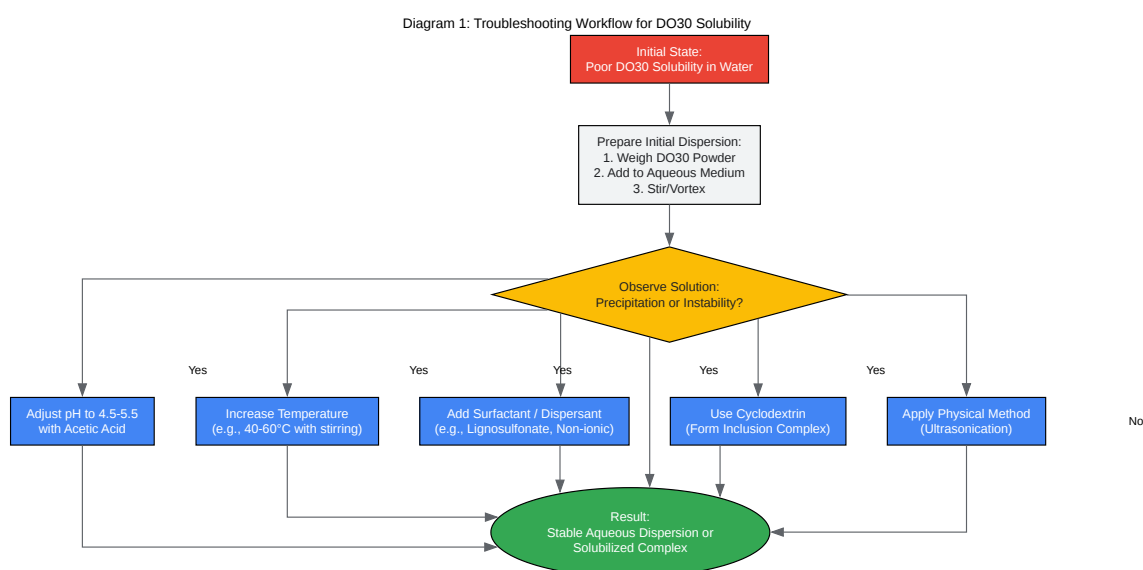
| Factor | Effect on Solubility/Dispersion | Key Considerations |
|-------------------------|--|---|
| Increasing Temperature | Significantly increases solubility and rate of dissolution. | Risk of dye degradation at excessively high temperatures. Essential for dyeing synthetic fibers. [7] [10] |
| pH Adjustment | Optimal stability and performance in weakly acidic conditions (pH 4.5-5.5). | Alkaline pH can cause hydrolysis and color change in some disperse dyes. [12] |
| Surfactants | Increases apparent solubility by forming micelles that encapsulate the dye. | Effectiveness depends on surfactant type (anionic, cationic, non-ionic) and concentration (must be above CMC). [9] |
| Particle Size Reduction | Smaller particles provide a larger surface area, leading to faster dissolution. | Achieved through methods like milling or ultrasonication. [1] |
| Cyclodextrin | Forms water-soluble inclusion complexes, significantly increasing apparent solubility. | Stoichiometry of dye-to-cyclodextrin is important for efficient complexation. [13] [14] |
| High Salt Concentration | Can decrease solubility due to the "salting out" effect. | Use minimal necessary salt concentrations in buffers to avoid dye precipitation. [10] |

Troubleshooting Guide

| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
|--|--|--|
| Precipitate forms in the aqueous solution after preparation. | 1. Dye concentration is above its solubility limit at the current temperature. 2. pH of the solution is outside the optimal range (4.5-5.5). 3. "Salting out" effect due to high electrolyte concentration in the buffer.[10] 4. Aggregation of dye particles over time. | 1. Gently warm the solution while stirring.[10] 2. Adjust the pH to ~5.0 using dilute acetic acid.[12] 3. Reduce the salt concentration or use a co-solvent if experimentally permissible.[10] 4. Add a suitable dispersing agent or surfactant. Briefly sonicate the solution to break up aggregates. |
| Inconsistent absorbance readings (UV-Vis) between samples. | 1. Incomplete dissolution or unstable dispersion. 2. Settling of dye particles before or during measurement. 3. Temperature fluctuations affecting solubility. | 1. Ensure a consistent preparation protocol is followed for all samples (e.g., same sonication time, temperature, pH). 2. Gently invert the cuvette immediately before measurement to ensure homogeneity. 3. Allow all solutions to equilibrate to the same temperature before measurement. |

| | | |
|---|--|--|
| Low color yield or uneven results in application (e.g., dyeing, cell staining). | 1. Poor dye dispersion leading to low availability of molecular dye. 2. Incorrect pH or temperature for the specific application. 3. Presence of interfering ions or substances in the medium. | 1. Improve the dispersion method: increase sonication time, add a dispersing agent, or use a solubility enhancement technique like cyclodextrin complexation. 2. Optimize the pH to 4.5-5.5 and ensure the temperature is appropriate for the process (e.g., >100°C for polyester dyeing). ^[12] 3. Use deionized or distilled water and high-purity reagents. |
|---|--|--|

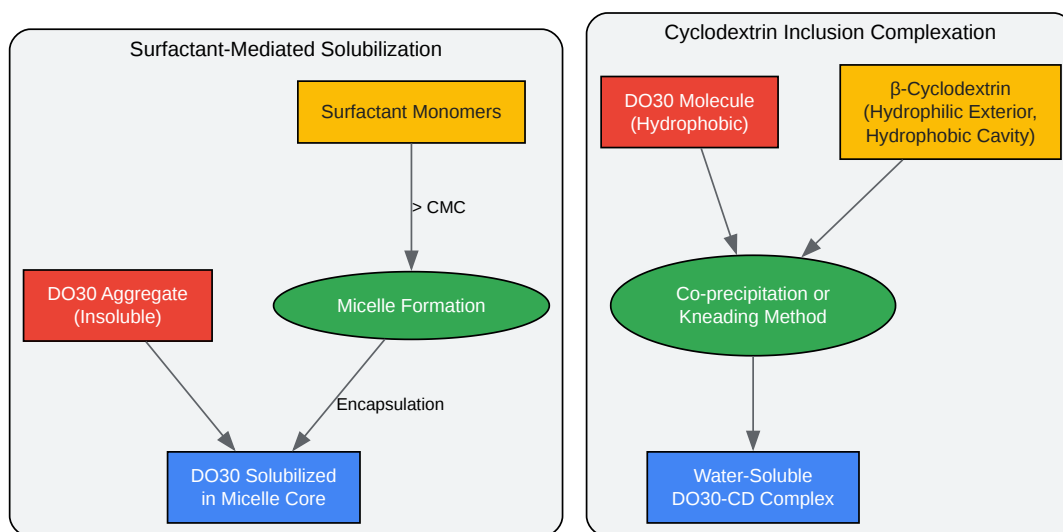
Visualizations of Experimental Workflows



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Caption: Troubleshooting workflow for improving **Disperse Orange 30** solubility.

Diagram 2: Mechanisms of Solubility Enhancement



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Caption: Mechanisms of two common methods for enhancing aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Dispersion

This protocol describes a basic method for creating a working dispersion of **Disperse Orange 30** for general experimental use.

- Preparation:
 - Accurately weigh 10 mg of **Disperse Orange 30** powder.

- Create a smooth, lump-free paste by adding a few drops of deionized water and mixing thoroughly with a glass rod.
- Dispersion:
 - Transfer the paste to a volumetric flask (e.g., 100 mL).
 - Gradually add deionized water while stirring to bring the volume up to the mark.
 - Adjust the pH to 4.5-5.5 using 0.1 M acetic acid.
- Homogenization:
 - Place the flask in an ultrasonic bath for 15-30 minutes to break down particle agglomerates and create a fine, homogenous dispersion.
 - The resulting dispersion should be used promptly as particles may settle over time.

Protocol 2: Solubility Enhancement using β -Cyclodextrin (Kneading Method)

This method creates a water-soluble inclusion complex of **Disperse Orange 30**.

- Molar Calculation:
 - Determine the molar ratio for complexation (commonly 1:1 or 1:2 dye-to-cyclodextrin).
 - Calculate the required mass of **Disperse Orange 30** (MW: 450.27 g/mol) and β -Cyclodextrin (MW: ~1135 g/mol).
- Complexation:
 - Place the weighed β -cyclodextrin into a mortar.
 - Add a small amount of water to form a consistent paste.
 - Gradually add the weighed **Disperse Orange 30** powder to the paste.
 - Knead the mixture thoroughly for 30-45 minutes.

- Drying and Storage:
 - Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.
 - Grind the dried complex into a fine powder using a pestle and mortar.
 - The resulting powder can be dissolved in water to form a solution.

Protocol 3: Quantitative Measurement using UV-Vis Spectrophotometry

This protocol allows for the quantification of **Disperse Orange 30** in a solution.

- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.
 - Determine the wavelength of maximum absorbance (λ_{max}) for **Disperse Orange 30** by scanning a dilute solution (a peak around 450 nm is expected).[\[17\]](#) Set the instrument to this wavelength for all subsequent measurements.
- Preparation of Standards:
 - Prepare a concentrated stock solution of **Disperse Orange 30** in a suitable solvent where it is fully soluble (e.g., DMSO or acetone).
 - Perform a series of precise serial dilutions of the stock solution into the aqueous buffer/medium of your choice to create a set of standards with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).
- Calibration Curve:
 - Use the aqueous buffer/medium as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line ($y = mx + b$) and the R^2 value (should be >0.99 for a good fit).

- Sample Measurement:
 - Prepare your experimental sample. If it is highly concentrated, dilute it with the blank solution to ensure its absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of your sample.
 - Use the equation from the calibration curve to calculate the concentration of **Disperse Orange 30** in your sample. Remember to account for any dilution factors.

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